molecular formula C16H10ClNO3 B3268953 7-Chloro-4-hydroxy-2-phenylquinoline-3-carboxylic acid CAS No. 500301-58-6

7-Chloro-4-hydroxy-2-phenylquinoline-3-carboxylic acid

Cat. No.: B3268953
CAS No.: 500301-58-6
M. Wt: 299.71 g/mol
InChI Key: VYVCDTWBJBNKOK-UHFFFAOYSA-N
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Description

7-Chloro-4-hydroxy-2-phenylquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C16H10ClNO3. It is part of the quinoline family, which is known for its diverse biological and pharmaceutical applications. This compound is characterized by a quinoline core structure substituted with a chlorine atom at the 7th position, a hydroxyl group at the 4th position, a phenyl group at the 2nd position, and a carboxylic acid group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-hydroxy-2-phenylquinoline-3-carboxylic acid can be achieved through various synthetic routes One common method involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and ethyl acetoacetate as starting materials The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds through a cyclization process to form the quinoline core

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process typically includes steps such as solvent extraction, recrystallization, and purification through column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-hydroxy-2-phenylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of 7-chloro-4-oxo-2-phenylquinoline-3-carboxylic acid.

    Reduction: Formation of 7-chloro-4-hydroxy-2-phenylquinoline-3-methanol.

    Substitution: Formation of 7-methoxy-4-hydroxy-2-phenylquinoline-3-carboxylic acid.

Scientific Research Applications

7-Chloro-4-hydroxy-2-phenylquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-4-hydroxy-2-phenylquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The compound’s ability to chelate metal ions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-3-carboxylic acid: Lacks the chlorine and hydroxyl substitutions.

    4-Hydroxyquinoline-3-carboxylic acid: Lacks the chlorine and phenyl substitutions.

    7-Chloroquinoline-3-carboxylic acid: Lacks the hydroxyl and phenyl substitutions.

Uniqueness

7-Chloro-4-hydroxy-2-phenylquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity, while the hydroxyl and phenyl groups contribute to its biological activity and potential therapeutic applications.

Properties

IUPAC Name

7-chloro-4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3/c17-10-6-7-11-12(8-10)18-14(9-4-2-1-3-5-9)13(15(11)19)16(20)21/h1-8H,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVCDTWBJBNKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=C(N2)C=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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